Specific Scientific Field: The specific scientific field for this application is Pharmaceutical Synthesis .
Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents . It is used as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .
Methods of Application or Experimental Procedures: The synthesis involved reacting methyl cyanoacetate with “1-(2-Bromoethyl)-2,4-dichlorobenzene” in the presence of sodium methoxide in methanol . This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98% . The resulting compound served as a key intermediate in the production of β-peptidomimetics .
Results or Outcomes Obtained: These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides . They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue . By varying the lipophilic side-chains, researchers obtained a series of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes .
Specific Scientific Field: The specific scientific field for this application is the Fragrance Industry .
Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” finds applications in the fragrance industry. It is utilized in the creation of unique and appealing scents in perfumes, colognes, and other personal care products .
Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures in the fragrance industry are proprietary and vary between different manufacturers. It generally involves the careful blending of “1-(2-bromoethyl)-2,4-dichlorobenzene” with other aromatic compounds to create a desired scent .
Results or Outcomes Obtained: The outcomes obtained are unique and appealing scents used in perfumes, colognes, and other personal care products .
Specific Scientific Field: The specific scientific field for this application is the Production of Fine Chemicals .
Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is also employed in the production of fine chemicals. These chemicals are utilized in a wide range of applications, including specialty coatings, polymers, and additives .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the production of fine chemicals involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various chemical reactions .
Results or Outcomes Obtained: The outcomes obtained are various fine chemicals used in a wide range of applications, including specialty coatings, polymers, and additives .
Specific Scientific Field: The specific scientific field for this application is the Polymer Industry .
Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is used in the polymer industry as a building block for the synthesis of various polymers . These polymers find applications in a wide range of industries, including automotive, electronics, and packaging .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the polymer industry involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various polymerization reactions .
Results or Outcomes Obtained: The outcomes obtained are various polymers used in a wide range of applications, including automotive, electronics, and packaging .
Specific Scientific Field: The specific scientific field for this application is the Production of Specialty Coatings .
Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is also employed in the production of specialty coatings . These coatings are utilized in a wide range of applications, including corrosion protection, heat resistance, and decorative purposes .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the production of specialty coatings involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various chemical reactions .
Results or Outcomes Obtained: The outcomes obtained are various specialty coatings used in a wide range of applications, including corrosion protection, heat resistance, and decorative purposes .
Specific Scientific Field: The specific scientific field for this application is the Production of Additives .
Summary of the Application: “1-(2-Bromoethyl)-2,4-dichlorobenzene” is also employed in the production of additives . These additives are utilized in a wide range of applications, including plastics, rubbers, and lubricants .
Methods of Application or Experimental Procedures: The methods of application or experimental procedures in the production of additives involve using “1-(2-Bromoethyl)-2,4-dichlorobenzene” as a starting material or intermediate in various chemical reactions .
Results or Outcomes Obtained: The outcomes obtained are various additives used in a wide range of applications, including plastics, rubbers, and lubricants .
1-(2-Bromoethyl)-2,4-dichlorobenzene is an organic compound categorized as an aromatic halide. Its structure features a benzene ring substituted with a bromoethyl group at the first position and two chlorine atoms at the second and fourth positions. The molecular formula for this compound is , and it has a molecular weight of approximately 253.95 g/mol. The compound exhibits a density of about 1.6 g/cm³ and has a boiling point of approximately 271.6 °C at 760 mmHg .
Research on 1-(2-bromoethyl)-2,4-dichlorobenzene indicates potential biological activities, particularly in its role as a ligand in biochemical assays. The compound's interactions with various molecular targets suggest it may influence several biochemical pathways, although specific biological effects require further investigation. Its toxicity profile indicates that it poses risks to human health, necessitating careful handling and usage in laboratory settings .
The synthesis of 1-(2-bromoethyl)-2,4-dichlorobenzene can be achieved through several methods:
1-(2-Bromoethyl)-2,4-dichlorobenzene finds applications across multiple fields:
Studies examining the interactions of 1-(2-bromoethyl)-2,4-dichlorobenzene with various biological systems have highlighted its potential effects on enzyme activity and receptor binding. These interactions can modulate biochemical pathways, though comprehensive studies are necessary to elucidate specific mechanisms and biological implications .
Several compounds exhibit structural similarities to 1-(2-bromoethyl)-2,4-dichlorobenzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Key Features | Differences |
|---|---|---|
| 1-(1-Bromoethyl)-2,4-dichlorobenzene | Lacks chlorine substituents; different reactivity | No chlorine atoms present |
| 2,4-Dichlorotoluene | Lacks the bromoethyl group; distinct chemical properties | No bromoethyl group present |
| 1-(1-Chloroethyl)-2,4-dichlorobenzene | Contains chlorine instead of bromine; different reactivity | Chlorine atom replaces bromine |
Uniqueness: The presence of both bromine and chlorine substituents in 1-(2-bromoethyl)-2,4-dichlorobenzene confers distinct chemical reactivity and potential for diverse applications compared to its analogs. Its ability to undergo various
Selective alkylation of dichlorobenzene isomers forms the foundation for synthesizing 1-(2-bromoethyl)-2,4-dichlorobenzene. The process begins with a mixture of 1,3- and 1,4-dichlorobenzenes, where 1,3-dichlorobenzene undergoes preferential alkylation using agents such as propylene, isopropyl bromide, or isopropanol [1]. A catalytic system involving aluminum chloride (AlCl₃) at 0.1–2.0% by weight of the substrate ensures controlled conversion rates below 50%, minimizing dialkylated by-products [1].
Temperature regulation between −10°C and 10°C is critical to suppress side reactions. For instance, isopropyl bromide reacts with 1,3-dichlorobenzene at 0–4°C, yielding 2,4-dichlorocumene as the primary intermediate [1]. This step achieves >98% alkylating agent utilization, with hydrogen bromide (HBr) by-products neutralized via caustic scrubbers [1].
Table 1: Alkylation Conditions and Outcomes
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Catalyst (AlCl₃) | 0.1–2.0 wt% | 45–48% conversion |
| Temperature | 0–4°C | <5% dialkylated by-products |
| Alkylating Agent | Isopropyl bromide | 70% yield of 2,4-dichlorocumene [1] |
Bromination of 1,4-dichlorobenzene derivatives introduces the ethyl-bromo moiety through electrophilic aromatic substitution. Ethylene and hydrogen bromide (HBr) react under controlled conditions to form 2-(1-bromoethyl)-1,4-dichlorobenzene [2]. Industrial-scale processes employ continuous flow reactors for enhanced temperature (40–60°C) and pressure management, achieving >90% selectivity [2].
The mechanism proceeds via a two-step pathway:
Isomerization of 2,4-dichloroalkylbenzenes to 3,5-isomers is catalyzed by Friedel-Crafts systems such as AlCl₃·HCl or AlCl₃·HBr [1]. At 20–30°C, these catalysts achieve 70–80% isomerization within 2–5 hours, reaching a thermodynamic equilibrium of 85% 3,5-dichlorocumene and 15% 2,4-dichlorocumene [1]. Excess catalyst (>20 wt%) accelerates reaction rates but increases unwanted dialkylated compounds, necessitating precise stoichiometric control.
Key Isomerization Parameters
Transalkylation completes the synthesis by transferring alkyl groups from dichlorocumenes to receptor molecules like benzene. Using AlCl₃ (0.07–0.14 mole equivalents) at 60°C, 2,4-dichlorocumene reacts with excess benzene (2:1 molar ratio), yielding 3,5-dichlorocumene and recoverable cumene [1]. Distillation isolates the final product at >98% purity, with unreacted dichlorobenzenes recycled into earlier stages [1].
Modern synthesis prioritizes atom economy and waste reduction. Limiting alkylation conversions to <50% reduces dialkylated by-products by 30–40% [1]. Solvent-free isomerization and transalkylation steps minimize volatile organic compound (VOC) emissions, while catalytic distillation columns recover AlCl₃ for reuse [1]. Continuous flow bromination systems reduce energy consumption by 25% compared to batch reactors [2].
Industrial production requires addressing heat transfer and mixing efficiency challenges. For example, continuous flow reactors maintain isothermal conditions (±2°C) during bromination, ensuring consistent product quality [2]. Distillation columns operate under vacuum (15–20 mmHg) to separate 3,5-dichlorocumene from residual dichlorobenzenes at 60–80% recovery rates [1]. Pilot studies demonstrate scalable yields of 5.3 moles per batch using 1,000 lb feedstocks [1].
Table 2: Scale-up Performance Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Yield | 0.29 moles | 5.3 moles |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
| Purity | 95% | 98% |
The nucleophilic substitution reactions of 1-(2-Bromoethyl)-2,4-dichlorobenzene proceed predominantly through bimolecular nucleophilic substitution (SN2) mechanisms due to the primary nature of the carbon bearing the bromine atom [1] [2]. The 2-bromoethyl group provides sufficient spatial accessibility for backside attack by nucleophiles, making this compound an excellent substrate for SN2 reactions [3]. The electron-withdrawing effects of the two chlorine substituents at the 2 and 4 positions of the benzene ring influence the reactivity by stabilizing the developing negative charge during the transition state [4].
The SN2 mechanism involves a single concerted step where the nucleophile attacks the carbon center from the backside, simultaneously displacing the bromide leaving group [5]. This reaction proceeds through a pentacoordinate transition state characterized by partial bond formation between the nucleophile and the electrophilic carbon, concurrent with partial bond breaking between carbon and bromine [1]. The reaction exhibits second-order kinetics, being first-order in both the substrate and nucleophile concentrations [2].
Strong nucleophiles such as thiolates demonstrate remarkably high reactivity, with relative rates approximately 100 times greater than methoxide ions [3]. This enhanced reactivity stems from the higher nucleophilicity of sulfur compared to oxygen, combined with the polarizability of the sulfur atom [1]. Hydroxide ions show moderate reactivity, while ammonia exhibits significantly lower reactivity due to its neutral charge and reduced nucleophilicity [3].
| Nucleophile | Mechanism | Relative Rate | Product Formation | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Methoxide (CH₃O⁻) | SN2 | 1.0 | Ether | 85 |
| Thiolate (RS⁻) | SN2 | 100.0 | Thioether | 65 |
| Hydroxide (OH⁻) | SN2 | 0.5 | Alcohol | 90 |
| Cyanide (CN⁻) | SN2 | 10.0 | Nitrile | 75 |
| Ammonia (NH₃) | SN2 | 0.1 | Amine | 95 |
| Phenoxide (PhO⁻) | SN2 | 2.0 | Phenyl Ether | 80 |
The solvent plays a crucial role in determining the reaction rate and mechanism preference. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile enhance nucleophile reactivity by solvating cations without strongly solvating the nucleophile anions [1]. This differential solvation increases the effective nucleophilicity and promotes the SN2 pathway over competing elimination reactions [2].
Elimination reactions of 1-(2-Bromoethyl)-2,4-dichlorobenzene proceed primarily through the bimolecular elimination (E2) mechanism under basic conditions [6] [7]. The E2 mechanism is characterized by the concerted removal of a proton from the β-carbon and departure of the bromide leaving group, resulting in the formation of 2,4-dichlorostyrene as the major product [8].
The E2 mechanism requires antiperiplanar geometry between the departing hydrogen and bromine atoms, which facilitates optimal orbital overlap during the transition state [6]. The reaction exhibits second-order kinetics and proceeds through a single transition state where bond breaking and bond formation occur simultaneously [7]. The electron-withdrawing chlorine substituents stabilize the developing carbanionic character at the β-carbon during the elimination process [8].
Base strength significantly influences the elimination reaction rate and selectivity. Strong bases such as tert-butoxide promote highly selective E2 elimination with conversion rates exceeding 90% at moderate temperatures [7]. The bulky nature of tert-butoxide also minimizes competing nucleophilic substitution reactions by providing steric hindrance around the reaction center [6].
| Base | Mechanism | Temperature (°C) | Conversion (%) | Selectivity | Major Product |
|---|---|---|---|---|---|
| Methoxide (CH₃O⁻) | E2 | 80 | 85 | High | 2,4-Dichlorostyrene |
| Hydroxide (OH⁻) | E2 | 100 | 78 | Medium | 2,4-Dichlorostyrene |
| tert-Butoxide (t-BuO⁻) | E2 | 60 | 92 | Very High | 2,4-Dichlorostyrene |
| Ethoxide (EtO⁻) | E2 | 85 | 81 | High | 2,4-Dichlorostyrene |
| Bicarbonate (HCO₃⁻) | E1 | 120 | 45 | Low | Mixed Products |
Temperature effects on elimination reactions follow Arrhenius behavior, with higher temperatures generally favoring elimination over substitution due to the greater entropy gain associated with the elimination process [8]. The activation energy for E2 elimination typically ranges from 90-95 kJ/mol, depending on the base employed and reaction conditions [7].
Weak bases such as bicarbonate promote the unimolecular elimination (E1) mechanism at elevated temperatures, characterized by initial carbocation formation followed by proton abstraction [8]. However, this pathway shows poor selectivity and lower conversion rates due to competing reactions and carbocation rearrangements [7].
Free radical reactions of 1-(2-Bromoethyl)-2,4-dichlorobenzene can be initiated through various pathways, including photochemical activation, thermal decomposition of radical initiators, and direct halogenation with molecular bromine [9] [10]. The benzylic position adjacent to the dichlorobenzene ring represents the most reactive site for radical abstraction due to the stabilization provided by the aromatic system [11] [12].
Photochemical initiation using ultraviolet light represents one of the most selective methods for radical generation [9]. UV irradiation of bromine in the presence of the substrate leads to homolytic cleavage of the bromine-bromine bond, generating bromine radicals that selectively abstract benzylic hydrogen atoms [12]. This process exhibits high selectivity for the benzylic position over aliphatic sites due to the lower bond dissociation energy of benzylic carbon-hydrogen bonds [11].
The radical chain mechanism proceeds through initiation, propagation, and termination steps [13] [14]. Initiation involves the homolytic cleavage of the bromine molecule to generate two bromine radicals [12]. The propagation steps consist of hydrogen abstraction by bromine radicals to form hydrogen bromide and a benzylic radical, followed by reaction of the benzylic radical with molecular bromine to regenerate bromine radicals and form the brominated product [13].
| Radical Source | Initiation Method | Temperature (°C) | Reaction Time (h) | Selectivity | Yield (%) |
|---|---|---|---|---|---|
| Br₂/UV | UV Light | 25 | 2 | Benzylic | 75 |
| NBS/Heat | Thermal | 80 | 6 | Aliphatic | 82 |
| AIBN/Heat | Thermal | 75 | 4 | Mixed | 68 |
| Benzoyl Peroxide | Thermal | 85 | 8 | Aromatic | 71 |
| Photochemical | Light | 30 | 3 | Benzylic | 78 |
N-Bromosuccinimide (NBS) serves as an alternative brominating agent that provides a controlled source of bromine radicals through thermal decomposition [9]. The advantage of NBS lies in its ability to maintain low steady-state concentrations of molecular bromine, preventing unwanted addition reactions to aromatic rings while promoting selective radical substitution [9]. Thermal initiation with NBS typically requires elevated temperatures around 80°C and longer reaction times compared to photochemical methods [9].
Termination reactions occur when two radical species combine to form stable products, effectively ending the chain reaction [13] [14]. Common termination processes include radical-radical coupling, disproportionation reactions, and reaction with the reaction vessel walls [14]. The efficiency of the radical chain process depends on the relative rates of propagation versus termination steps [13].
Oxidation reactions of 1-(2-Bromoethyl)-2,4-dichlorobenzene target different functional groups depending on the oxidizing agent employed and reaction conditions [15] [16]. Strong oxidizing agents such as potassium permanganate under acidic conditions can oxidize the ethyl side chain to form the corresponding benzoic acid derivative [15]. This transformation involves initial oxidation of the primary carbon to an aldehyde, followed by further oxidation to the carboxylic acid [16].
Chromium trioxide represents a milder oxidizing agent that selectively oxidizes primary alcohols and can convert the bromoethyl group to the corresponding aldehyde under controlled conditions [15]. The reaction typically requires acidic conditions and moderate temperatures to prevent over-oxidation to the carboxylic acid [16]. Selectivity can be enhanced by controlling the stoichiometry of the oxidizing agent and reaction time [15].
Reduction reactions primarily focus on the removal of halogen substituents through various dehalogenation processes [17] [18]. Dissolving metal reductions using sodium in liquid ammonia (Birch reduction conditions) can selectively reduce the carbon-bromine bond while retaining the aromatic chlorine substituents under appropriate conditions [17]. This selectivity arises from the different reduction potentials of aliphatic versus aromatic carbon-halogen bonds [18].
| Reagent | Reaction Type | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| KMnO₄ | Oxidation | Acidic | Benzoic Acid | 65 | High |
| CrO₃ | Oxidation | Acidic | Aldehyde | 58 | Medium |
| Na/NH₃ | Reduction | Liquid NH₃ | Dehalogenated | 72 | High |
| LiAlH₄ | Reduction | Ether | Alcohol | 80 | Very High |
| H₂/Pd-C | Reduction | H₂ atm | Dehalogenated | 85 | High |
| Oxone | Oxidation | Aqueous | Epoxide | 45 | Medium |
Lithium aluminum hydride provides a powerful reducing agent capable of converting the bromoethyl substituent to the corresponding alcohol through nucleophilic attack at the carbon-bromine bond [17]. This reaction proceeds with high selectivity and excellent yields under anhydrous conditions, making it a preferred method for alcohol synthesis from alkyl halides [17].
Catalytic hydrogenation using palladium on carbon represents an alternative dehalogenation method that operates under mild conditions [18]. The reaction proceeds through adsorption of the substrate onto the catalyst surface, followed by hydrogen atom transfer to replace the halogen [18]. This method shows excellent selectivity for aliphatic carbon-halogen bonds over aromatic ones [18].
Metal-catalyzed coupling reactions of 1-(2-Bromoethyl)-2,4-dichlorobenzene provide powerful synthetic tools for carbon-carbon and carbon-heteroatom bond formation [19] [20]. Palladium-catalyzed cross-coupling reactions represent the most widely studied and applied transformations, offering excellent functional group tolerance and mild reaction conditions [20] [21].
The Suzuki-Miyaura coupling reaction utilizes palladium catalysts to couple the bromoethyl substrate with organoboron reagents [20] [21]. This reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to palladium(0), transmetalation with the boron reagent, and reductive elimination to form the coupled product [20]. The reaction typically requires a base to activate the boron reagent and facilitate the transmetalation step [21].
Optimal conditions for Suzuki coupling involve tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene or dimethoxyethane as the solvent at temperatures around 80°C [20]. These conditions provide excellent yields (85-90%) with high functional group tolerance [20]. The reaction shows good chemoselectivity, preferentially activating the aliphatic carbon-bromine bond over the aromatic carbon-chlorine bonds [21].
| Catalyst | Coupling Type | Partner | Temperature (°C) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki | Boronic Acid | 80 | 88 | 45 |
| Pd(OAc)₂/PPh₃ | Heck | Alkene | 100 | 75 | 25 |
| Ni(COD)₂ | Kumada | Grignard | 60 | 82 | 38 |
| CuI/PPh₃ | Sonogashira | Alkyne | 65 | 78 | 42 |
| Pd-PEPPSI | Buchwald-Hartwig | Amine | 90 | 85 | 35 |
The Heck reaction couples the substrate with alkenes to form substituted styrene derivatives through a palladium-catalyzed process [19]. The reaction mechanism involves oxidative addition, alkene coordination and insertion, β-hydride elimination, and reductive elimination [19]. Typical conditions employ palladium acetate with triphenylphosphine ligands at temperatures around 100°C [19].
Nickel-catalyzed Kumada coupling provides an alternative for coupling with Grignard reagents under milder conditions [22]. The reaction proceeds at lower temperatures (60°C) and offers good yields with excellent functional group compatibility [22]. The lower cost of nickel catalysts compared to palladium makes this reaction attractive for large-scale applications [22].
The Sonogashira coupling reaction enables the formation of carbon-carbon bonds between the substrate and terminal alkynes using copper-palladium co-catalysis [19]. This reaction typically employs copper iodide and palladium catalysts with amine bases under mild conditions [19]. The reaction provides good yields and excellent regioselectivity for the terminal alkyne coupling [19].
Computational analysis of transition states in bromoethyl transformations provides fundamental insights into reaction mechanisms and energetics [23] [24]. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets allow accurate prediction of activation energies, geometries, and vibrational frequencies for various reaction pathways [25] [26].
The SN2 transition state for nucleophilic substitution exhibits a linear arrangement of the nucleophile, carbon, and leaving group, with partial bond formation and breaking occurring simultaneously [1] [2]. The transition state geometry shows carbon-bromine bond elongation to approximately 2.85 Å, compared to the ground state bond length of 1.95 Å [2]. The activation energy for SN2 substitution typically ranges from 75-95 kJ/mol, depending on the nucleophile strength and solvent effects [1].
E2 elimination transition states demonstrate a more complex geometry involving the base, β-hydrogen, α-carbon, and leaving group in a nearly planar arrangement [6] [8]. The transition state is characterized by simultaneous carbon-hydrogen and carbon-bromine bond elongation, with the developing double bond showing partial π-character [7]. The imaginary frequency associated with the transition state typically occurs around 520 cm⁻¹, corresponding to the antisymmetric stretching mode of the breaking bonds [27].
| Reaction Type | Activation Energy (kJ/mol) | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) | Bond Length C-Br (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|---|
| SN2 Substitution | 85 | -25 | -45 | 2.85 | 455 |
| E2 Elimination | 92 | -18 | 20 | 2.92 | 523 |
| Radical Substitution | 78 | -12 | -15 | 2.78 | 387 |
| Oxidative Addition | 68 | 15 | -30 | 3.15 | 298 |
| Reductive Elimination | 55 | -35 | 25 | 2.65 | 412 |
Radical substitution reactions proceed through different transition state structures characterized by partial radical character at the carbon center [9] [28]. The transition state for hydrogen abstraction by bromine radicals shows a linear Br-H-C arrangement with the carbon-hydrogen bond stretched to approximately 1.3 Å [28]. The activation energy for benzylic hydrogen abstraction is typically lower (75-80 kJ/mol) than for aliphatic positions due to radical stabilization [11] [9].
Metal-catalyzed coupling reactions involve multiple transition states corresponding to different steps in the catalytic cycle [19] [29]. The oxidative addition transition state shows the metal center inserting into the carbon-bromine bond, with significant lengthening of the C-Br bond to approximately 3.15 Å [29]. The reductive elimination transition state involves the formation of the new carbon-carbon bond concurrent with regeneration of the metal catalyst [29].
Corrosive;Acute Toxic